molecular formula C8H5ClNNa2O4P B8125677 6-Chloro-3-indolyl phosphate disodium salt

6-Chloro-3-indolyl phosphate disodium salt

Cat. No.: B8125677
M. Wt: 291.53 g/mol
InChI Key: BZKKQFWEUWHTQU-UHFFFAOYSA-L
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Description

6-Chloro-3-indolyl phosphate disodium salt is a chemical compound widely used in biochemical research. It is a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. Upon enzymatic hydrolysis, this compound produces a blue precipitate, making it useful for various detection assays in molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl phosphate disodium salt typically involves the phosphorylation of 6-chloro-3-indolyl. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The process generally includes the use of phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually produced in powder form and packaged in various quantities for research and industrial use .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-indolyl phosphate disodium salt primarily undergoes hydrolysis reactions catalyzed by alkaline phosphatase. This hydrolysis results in the formation of 6-chloro-3-indolyl and inorganic phosphate .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system to maintain the optimal pH for enzyme activity. Commonly used buffers include Tris-HCl and carbonate-bicarbonate buffers .

Major Products Formed

The major product formed from the hydrolysis of this compound is 6-chloro-3-indolyl, which further oxidizes to form a blue-colored indigo dye. This color change is used as an indicator in various biochemical assays .

Scientific Research Applications

6-Chloro-3-indolyl phosphate disodium salt has a wide range of applications in scientific research:

    Biochemistry: It is used as a substrate in enzyme assays to detect alkaline phosphatase activity.

    Molecular Biology: Employed in techniques such as Western blotting, Southern blotting, and in situ hybridization for the detection of specific nucleic acids or proteins.

    Medicine: Utilized in diagnostic assays to measure enzyme activity in clinical samples.

    Industry: Applied in the development of biosensors and other analytical devices

Mechanism of Action

The mechanism of action of 6-Chloro-3-indolyl phosphate disodium salt involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group, resulting in the formation of 6-chloro-3-indolyl. This intermediate undergoes oxidation to produce a blue indigo dye, which serves as a visual indicator of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-indolyl phosphate disodium salt is unique due to its specific reactivity with alkaline phosphatase and the distinct blue color it produces upon hydrolysis. This makes it particularly useful in applications where a clear visual indicator is required .

Properties

IUPAC Name

disodium;(6-chloro-1H-indol-3-yl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClNO4P.2Na/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;;/h1-4,10H,(H2,11,12,13);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKKQFWEUWHTQU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClNNa2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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